molecular formula C11H18BN3O2 B1420554 N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine CAS No. 904326-88-1

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Cat. No.: B1420554
CAS No.: 904326-88-1
M. Wt: 235.09 g/mol
InChI Key: QDOXNCAIXITTKA-UHFFFAOYSA-N
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Description

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine: is an organic compound that features a pyrimidine ring substituted with a boronate ester group

Mechanism of Action

Target of Action

Similar compounds are often used in the field of organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .

Mode of Action

The compound is likely to interact with its targets through a process known as borylation . In this process, a boron atom from the compound forms a covalent bond with a carbon atom on the target molecule . This reaction is often facilitated by a palladium catalyst .

Biochemical Pathways

The borylation process is a key step in many organic synthesis pathways, leading to the formation of new carbon-boron bonds . These reactions can have downstream effects on a variety of biochemical processes, depending on the specific targets involved.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with. In the context of organic synthesis, the primary result of its action would be the formation of new carbon-boron bonds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of a suitable catalyst (such as palladium) is crucial for facilitating its interaction with target molecules . Additionally, factors such as temperature, pH, and the presence of other reactive species in the environment can also impact the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine typically involves the reaction of a pyrimidine derivative with a boronate ester. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a halogenated pyrimidine reacts with a boronic ester in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Boronic acids.

    Substitution: Substituted pyrimidines.

    Coupling Reactions: Biaryl compounds.

Comparison with Similar Compounds

Uniqueness: N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in the synthesis of complex organic molecules and potential pharmaceuticals .

Properties

IUPAC Name

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BN3O2/c1-10(2)11(3,4)17-12(16-10)8-6-14-9(13-5)15-7-8/h6-7H,1-5H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOXNCAIXITTKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675234
Record name N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904326-88-1
Record name N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylaminopyrimidine-5-boronic acid, pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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